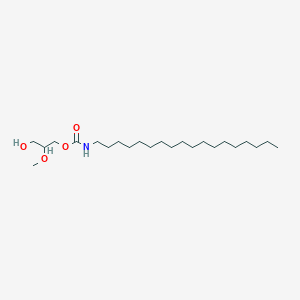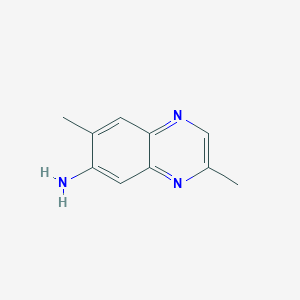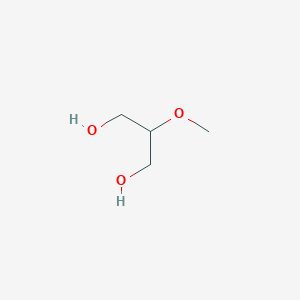
2-苄基-3-羟基丙酸
描述
“2-Benzyl-3-hydroxypropanoic acid” is a chemical compound that has been identified in various scientific literature . It is also known by other names such as “®-2-BENZYL-3-HYDROXYPROPANOIC ACID” and "(2R)-2-benzyl-3-hydroxypropanoic acid" .
Molecular Structure Analysis
The molecular formula of “2-Benzyl-3-hydroxypropanoic acid” is C10H12O3 . The molecular weight is 180.20 g/mol . The InChI code is 1S/C10H12O3/c11-7-9 (10 (12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2, (H,12,13)/t9-/m1/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzyl-3-hydroxypropanoic acid” include a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 180.078644241 g/mol , and the monoisotopic mass is also 180.078644241 g/mol . The topological polar surface area is 57.5 Ų .
科学研究应用
Synthesis of Optically Active Compounds
2-Benzyl-3-hydroxypropanoic acid is used in the synthesis of optically active compounds. For instance, it has been used to synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid . The process involves optical resolution using cinchonidine as a resolving agent to yield optically pure (S)- and ®-2 in yields of about 70%, based on half of the starting amount .
Enzyme Inhibitors
2-Benzyl-3-hydroxypropanoic acid and its derivatives, such as 2-amino-2-methyl-3-phenylpropanoic acid and 2-amino-2-benzyl-3-hydroxypropanoic acid, are known as enzyme inhibitors . They can modify the conformation of physiologically important peptides .
Substrate for Carboxypeptidase A
The dipeptide synthesized from optically active 1 and N-benzoylglycine is a substrate for carboxypeptidase A . This highlights the role of 2-Benzyl-3-hydroxypropanoic acid in enzymatic reactions.
Production of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical used as a precursor for several higher value-added chemical products . 2-Benzyl-3-hydroxypropanoic acid can potentially be used in the production of 3-HP.
Bio-based Approaches for Chemical Production
There is an increased interest in development of cell factories as a means for the synthesis of 3-HP and various other platform chemicals . 2-Benzyl-3-hydroxypropanoic acid can be used in these bio-based approaches.
Polymerization to Yield Poly (3-hydroxypropionate)
One of the important applications of 3-HP, which can be derived from 2-Benzyl-3-hydroxypropanoic acid, is its polymerization to yield poly (3-hydroxypropionate) (P-3HP) . This polymer has a wide range of applications in chemical synthesis .
安全和危害
作用机制
Target of Action
The primary target of 2-Benzyl-3-hydroxypropanoic acid is Carboxypeptidase A1 . Carboxypeptidase A1 is an exopeptidase that selectively cleaves off the C-terminal amino acid residue having a hydrophobic side chain from protein substrates .
Mode of Action
2-Benzyl-3-hydroxypropanoic acid acts as an inhibitor for Carboxypeptidase A1 . The compound interacts with the enzyme, reducing its activity and thereby influencing the protein degradation process .
Biochemical Pathways
It is known that carboxypeptidase a1, the target of this compound, plays a crucial role in protein degradation . Therefore, the inhibition of this enzyme by 2-Benzyl-3-hydroxypropanoic acid could potentially affect protein metabolism.
Pharmacokinetics
It is known that the compound is synthesized from acetoacetic ester through a process of benzylation, reduction using sodium dithionite, and hydrolysis under alkaline conditions .
Result of Action
The molecular and cellular effects of 2-Benzyl-3-hydroxypropanoic acid’s action primarily involve the inhibition of Carboxypeptidase A1 . This inhibition can affect the protein degradation process, potentially leading to changes in cellular protein levels and functions .
Action Environment
The action, efficacy, and stability of 2-Benzyl-3-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with Carboxypeptidase A1 . Additionally, the compound’s action can be influenced by the presence of other molecules in the environment, such as other proteins or metabolites.
属性
IUPAC Name |
2-benzyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340186 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-hydroxypropanoic acid | |
CAS RN |
123802-80-2 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid?
A1: The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] is significant because it allows for the isolation of its individual enantiomers, (S)-2 and (R)-2. [] These optically pure enantiomers are crucial precursors for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid (1). [] Since enantiomers can exhibit different biological activities, obtaining optically pure compounds is essential in pharmaceutical research and drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

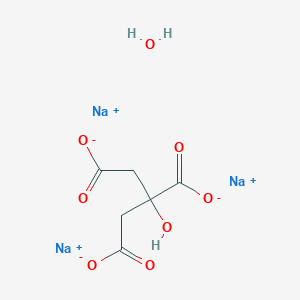
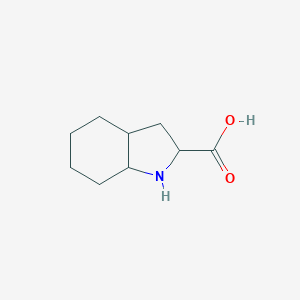




![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)


